1-(2,3-Dichlorophenyl)ethanamine
Overview
Description
1-(2,3-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of ethanamine where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions.
Mechanism of Action
Target of Action
1-(2,3-Dichlorophenyl)ethanamine is a phenylethanolamine N-methyltransferase (PNMT) inhibitor . PNMT is an enzyme that catalyzes the conversion of norepinephrine (noradrenaline) to epinephrine (adrenaline). By inhibiting PNMT, this compound can potentially affect the balance of these neurotransmitters in the body.
Result of Action
This compound effectively reduces blood pressure in spontaneously hypertensive rats . This is likely due to its inhibition of PNMT and the resulting decrease in epinephrine levels, which can cause vasodilation and a decrease in heart rate.
Biochemical Analysis
Biochemical Properties
1-(2,3-Dichlorophenyl)ethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme is responsible for the methylation of phenylethanolamine to form adrenaline. By inhibiting PNMT, this compound can modulate the levels of adrenaline in the body, impacting various physiological processes . Additionally, this compound interacts with other enzymes and proteins, influencing their activity and stability.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving adrenergic receptors. By modulating the levels of adrenaline, this compound can alter gene expression and cellular metabolism. For instance, in spontaneously hypertensive rats, this compound effectively reduces blood pressure by impacting adrenergic signaling . This demonstrates its potential therapeutic applications in managing hypertension.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of PNMT, it prevents the methylation of phenylethanolamine, thereby reducing the production of adrenaline . This inhibition can lead to downstream effects on various signaling pathways and physiological responses. Additionally, this compound may interact with other biomolecules, influencing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies in vitro and in vivo have shown that the compound maintains its inhibitory effects on PNMT, leading to sustained reductions in adrenaline levels and associated physiological responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In spontaneously hypertensive rats, a dosage of 50 mg/kg administered intraperitoneally once daily for three days significantly reduced blood pressure . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PNMT. By inhibiting this enzyme, the compound affects the metabolic flux of phenylethanolamine and adrenaline . Additionally, it may interact with other enzymes and cofactors, influencing the levels of metabolites and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can impact its localization and accumulation within different tissues, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential interactions with other biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with ammonia or an amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,3-dichloronitrobenzene followed by reductive amination. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxylamine, ammonia.
Major Products:
Oxidation: 2,3-Dichlorobenzaldehyde, 2,3-Dichlorobenzophenone.
Reduction: 2,3-Dichlorophenylethanol, 2,3-Dichlorophenylmethanol.
Substitution: 2,3-Dichloroaniline, 2,3-Dichlorophenol.
Scientific Research Applications
1-(2,3-Dichlorophenyl)ethanamine has found numerous applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)ethanamine
- 1-(3,4-Dichlorophenyl)ethanamine
- 1-(2,3-Dichlorophenyl)propanamine
Uniqueness: 1-(2,3-Dichlorophenyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJMQTZQSNUDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960000 | |
Record name | 2,3-Dichloro-alpha-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39226-94-3 | |
Record name | 2,3-Dichloro-alpha-methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039226943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloro-alpha-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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